

# Endocrine Disrupting Potential of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-[2-(4-Nonylphenoxy)ethoxy]ethanol

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Foreword

**2-[2-(4-Nonylphenoxy)ethoxy]ethanol**, a member of the nonylphenol ethoxylates (NPEOs) family, has come under scientific scrutiny due to its potential as an endocrine-disrupting chemical (EDC). As a substance used in various industrial and commercial applications, understanding its interaction with the endocrine system is of paramount importance for human health and environmental safety. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** and its related compounds. While specific quantitative data for this particular chemical (CAS No. 20427-84-3) is limited in publicly available literature, this guide synthesizes findings from studies on the broader NPEO class and its primary degradation product, 4-nonylphenol (4-n-NP), to infer potential hazards. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing available data, outlining experimental protocols, and visualizing key pathways and workflows.

## Chemical Identity and Regulatory Status

**2-[2-(4-Nonylphenoxy)ethoxy]ethanol**, also known as nonoxynol-2, is a nonionic surfactant. Its chemical structure consists of a hydrophobic nonylphenol group and a short hydrophilic polyethylene glycol chain.

Table 1: Chemical Identification

Property	Value
Chemical Name	2-[2-(4-Nonylphenoxy)ethoxy]ethanol
CAS Number	20427-84-3
Molecular Formula	C19H32O3
Molecular Weight	308.46 g/mol
Synonyms	Nonoxynol-2, NP-2

Due to concerns about their endocrine-disrupting properties, nonylphenol ethoxylates are subject to regulatory scrutiny. Notably, they are included in the European Union's candidate list of Substances of Very High Concern (SVHC) under REACH.

## Endocrine Disrupting Potential: In Vitro and In Vivo Evidence

Direct quantitative data on the endocrine-disrupting activity of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** is scarce. However, extensive research on the NPEO class and its persistent metabolite, 4-nonylphenol, provides strong evidence for their endocrine-disrupting capabilities. The primary mechanism of action is through interference with nuclear hormone receptors.

### In Vitro Studies

In vitro assays are crucial for screening potential EDCs and elucidating their mechanisms of action. Studies on NPEOs and 4-n-NP have demonstrated interactions with several key nuclear receptors.

Table 2: Summary of In Vitro Endocrine Disrupting Activity of Nonylphenol Ethoxylates (NPEOs) and 4-Nonylphenol (4-n-NP)

Receptor	Compound(s)	Effect	Quantitative Data (for 4-n-NP)	Reference
Estrogen Receptor (ER)	NPEOs, 4-n-NP	Antagonist	Ki: 0.05-65 $\mu$ M	[1][2]
Androgen Receptor (AR)	NPEOs, 4-n-NP	Antagonist	-	[3]
Thyroid Hormone Receptor (TR)	NPEOs, 4-n-NP	Antagonist	-	[3][4]
Estrogen-Related Receptor $\gamma$ (ERR $\gamma$ )	NPEOs, 4-n-NP	Antagonist	-	[3]
Retinoid X Receptor $\beta$ (RXR $\beta$ )	4-n-NP	Antagonist	-	[3]

These studies, primarily utilizing yeast-based assays and cell lines, indicate that NPEOs and 4-n-NP can act as significant antagonists to multiple hormone receptors, thereby having the potential to disrupt normal endocrine signaling.[3]

## In Vivo Studies

In vivo studies in animal models provide data on the systemic effects of EDCs. While a specific in vivo study on the endocrine-disrupting effects of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** is not readily available, research on 4-n-NP has demonstrated reproductive and developmental toxicity.

Table 3: Summary of In Vivo Endocrine Disrupting Effects of 4-Nonylphenol (4-n-NP)

Study Type	Species	Endpoint	Observation	Reference
Oral Gavage	Rat	Serum Testosterone	Decreased at 250 mg/kg/day	[5]
Oral Gavage	Rat	Uterine Weight	Increased at 25-100 mg/kg (oral)	[1][6]
Chronic Low-Dose Exposure	Mouse	Gonadal Weight	Altered in F0 and F1 generations	[7]

These in vivo findings corroborate the in vitro data, demonstrating that exposure to 4-n-NP can lead to measurable adverse effects on reproductive organs and hormone levels.[1][5][6][7] A 13-week oral toxicity study on **2-[2-(4-nonylphenoxy)ethoxy]ethanol** in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day for general toxicity.[8] However, this study did not specifically assess endocrine disruption endpoints.

## Metabolism and Signaling Pathways

The endocrine-disrupting effects of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** are likely mediated, at least in part, by its metabolism. In the environment and in biological systems, NPEOs can be degraded to shorter-chain ethoxylates and, ultimately, to the more persistent and estrogenic 4-nonylphenol.[9][10][11][12]

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